molecular formula C18H16N2O3 B1210432 Citrus red 2 CAS No. 6358-53-8

Citrus red 2

Cat. No.: B1210432
CAS No.: 6358-53-8
M. Wt: 308.3 g/mol
InChI Key: GJUABKCEXOMRPQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Citrus Red 2 plays a role in biochemical reactions primarily as a colorant. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to bind with human serum albumin, the predominant protein in blood plasma. This binding occurs spontaneously and is mainly driven by electrostatic interactions . The interaction between this compound and human serum albumin involves hydrogen bonding, which stabilizes the complex .

Cellular Effects

This compound influences various cellular processes. It has been observed to cause changes in the microenvironment residues and α-helix contents of human serum albumin . Additionally, this compound is known to be a possible carcinogen, which implies it may induce changes in cell signaling pathways, gene expression, and cellular metabolism that could lead to carcinogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The binding of this compound to human serum albumin involves a static quenching mechanism with a binding constant of 10^5 L/mol . This interaction is primarily driven by electrostatic forces and involves hydrogen bonding. The binding of this compound to human serum albumin can lead to changes in the protein’s structure and function, potentially affecting its ability to transport other molecules in the bloodstream .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The dye is not soluble in water but is readily soluble in many organic solvents . When administered to animals, this compound is gradually excreted, with small amounts found in the fat but none in other tissues after repeated administration . This suggests that this compound may have long-term effects on cellular function, particularly in terms of its accumulation and subsequent degradation in the body.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. When administered in doses of 20 to 2 mg in corn oil solution, 5 to 7% of the administered dye was recovered in the feces within 48 hours . At lower doses, no dye was found in the feces, indicating a threshold effect. High doses of this compound have been associated with decreased activity and periods of poor appetite in animals, along with a decrease in cell volume, hemoglobin, and total erythrocyte count .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the body, with small amounts of 1-amino-2-naphthyl sulfate identified in the urine of rats administered the dye . This indicates that this compound undergoes reduction at the azo linkage in the animal body, which is significant from the perspective of potential carcinogenicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through binding interactions with proteins such as human serum albumin . This binding facilitates the transport of this compound in the bloodstream and its subsequent distribution to various tissues. The dye’s solubility in organic solvents also influences its distribution within the body .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Its binding to human serum albumin suggests that it may be localized in the cytoplasm and potentially other cellular compartments where serum albumin is present

Preparation Methods

Citrus Red 2 is synthesized commercially by coupling the diazotization of 2,5-dimethoxyaniline with 2-naphthol. The reaction involves the formation of a diazonium salt from 2,5-dimethoxyaniline, which then reacts with 2-naphthol to form the azo dye. This process is typically carried out under controlled conditions to ensure the purity and yield of the product.

In industrial settings, the preparation of this compound involves large-scale chemical reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize the reaction. The product is then purified through various methods, including crystallization and filtration, to obtain the final dye in its solid form .

Chemical Reactions Analysis

Citrus Red 2 undergoes several types of chemical reactions, including:

    Reduction: As an azo dye, this compound can be reduced to form aromatic amines.

    Oxidation: The compound can also undergo oxidation reactions, although these are less common in practical applications.

    Substitution: In certain conditions, the aromatic rings in this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Citrus Red 2 is part of a broader class of azo dyes, which are characterized by their nitrogen-nitrogen double bond (azo group). Similar compounds include:

    Sudan I: Another azo dye used for coloring oils, waxes, and polishes.

    Sudan III: Used for staining in biological and histological applications.

    Allura Red AC: A widely used food dye with applications similar to this compound but with a different chemical structure.

This compound is unique in its specific use for coloring orange peels and its associated health risks, which have led to regulatory scrutiny and restrictions in some regions .

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)diazenyl]naphthalen-2-ol
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InChI

InChI=1S/C18H16N2O3/c1-22-13-8-10-17(23-2)15(11-13)19-20-18-14-6-4-3-5-12(14)7-9-16(18)21/h3-11,21H,1-2H3
Source PubChem
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InChI Key

GJUABKCEXOMRPQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O
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Molecular Formula

C18H16N2O3
Record name CITRUS RED NO. 2
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DSSTOX Substance ID

DTXSID6024838
Record name C.I. Solvent Red 80
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Molecular Weight

308.3 g/mol
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Physical Description

Citrus red no. 2 appears as orange to yellow solid or dark red powder. (NTP, 1992), Orange to yellow or dark red solid; [CAMEO] Red crystalline solid; [MSDSonline]
Record name CITRUS RED NO. 2
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Partially soluble in ethanol and vegetable oils
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Color/Form

Orange to yellow solid or dark red powder (NTP, 1992), Crystals

CAS No.

6358-53-8
Record name CITRUS RED NO. 2
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Record name C.I. Solvent Red 80
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Record name Citrus Red 2
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Record name 2-Naphthalenol, 1-[2-(2,5-dimethoxyphenyl)diazenyl]-
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Melting Point

311 to 315 °F (NTP, 1992), 156 °C
Record name CITRUS RED NO. 2
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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